3-Methylbutane-2-sulfonyl chloride
Description
Significance of Alkylsulfonyl Chlorides in Synthetic Organic Chemistry
Alkylsulfonyl chlorides are pivotal intermediates in the synthesis of numerous organic compounds. Their primary utility lies in their reaction with nucleophiles such as alcohols and amines to form sulfonic esters and sulfonamides, respectively. fiveable.mebritannica.com
Sulfonamides are a particularly important class of compounds, featuring prominently in medicinal chemistry. Many pharmaceutical drugs, including antibiotics and antihypertensive medications, contain a sulfonamide group that is often installed using a sulfonyl chloride precursor. fiveable.mesigmaaldrich.com For instance, complex sulfonamides have been synthesized using sulfonyl chlorides as building blocks for creating inhibitors of enzymes like TNF-α converting enzyme (TACE) and ligands for the human glucocorticoid receptor (hGR). sigmaaldrich.com
Furthermore, alkylsulfonyl chlorides are widely used to convert alcohols into better leaving groups. youtube.comlibretexts.org Reagents like para-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl) transform alcohols into tosylates and mesylates. These sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. A key advantage of this transformation is that it often proceeds with retention of the original stereochemical configuration at the carbon atom, as the C-O bond of the alcohol is not broken during the reaction. youtube.comlibretexts.org This provides a strategic advantage in stereospecific synthesis. youtube.com
Historical Context of Sulfonyl Chloride Research
The study of sulfonyl chlorides dates back to the 19th century. pnas.org One of the classical methods for the synthesis of aromatic sulfonyl chlorides is the Sandmeyer-type reaction, developed by Meerwein and colleagues. This method involves the reaction of arenediazonium salts with sulfur dioxide in the presence of copper salts like CuCl or CuCl₂. nih.gov While initially providing low to moderate yields in aqueous media, the process was later improved by using a concentrated solution of sulfur dioxide in glacial acetic acid. nih.gov
Early in the 20th century, significant research was conducted on the synthesis of sulfonyl chlorides through the chlorination of various sulfur-containing compounds. pnas.org These foundational studies established that sulfonyl chlorides are the characteristic end-products of such chlorination reactions. pnas.org Over the years, research has continued to refine and develop new methods for sulfonyl chloride synthesis, including modern photocatalytic approaches that offer alternatives to traditional methods. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-4(2)5(3)9(6,7)8/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMHTQPLCZFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612697 | |
| Record name | 3-Methylbutane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78429-87-5 | |
| Record name | 3-Methyl-2-butanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78429-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutane-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Applications of 3 Methylbutane 2 Sulfonyl Chloride in Organic Synthesis
Formation of Sulfonamide Derivatives
The synthesis of sulfonamides, a crucial functional group in many pharmaceuticals, is a significant application of 3-methylbutane-2-sulfonyl chloride. ekb.egucl.ac.ukcbijournal.com
General Strategies for Sulfonamide Synthesis
The most common and direct method for preparing sulfonamides involves the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine. ekb.egcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. ekb.eg Alternative methods for sulfonamide synthesis that avoid the use of potentially unstable sulfonyl chlorides include the reaction of methyl sulfinates with lithium amides followed by oxidation, and the use of N-silylamines which react efficiently with sulfonyl chlorides. organic-chemistry.orgnih.gov Microwave-assisted synthesis from sulfonic acids, proceeding through a sulfonyl chloride intermediate, has also been explored for high-yield production. ekb.egcbijournal.com
A variety of reagents and conditions can be employed for sulfonamide synthesis, as detailed in the table below.
| Reagent 1 | Reagent 2 | Conditions | Product | Reference(s) |
| Sulfonyl Chloride | Primary or Secondary Amine | Base (e.g., TEA, Na2CO3) | Sulfonamide | ekb.egcbijournal.com |
| Methyl Sulfinate | Lithium Amide | -78°C in THF, then oxidation (MCPBA) | Sulfonamide | organic-chemistry.org |
| Sulfonyl Chloride | N-Silylamine | Acetonitrile (B52724), reflux | Sulfonamide | nih.gov |
| Sulfonic Acid | Amine | Microwave irradiation | Sulfonamide | ekb.egcbijournal.com |
| Thiol | Amine | Oxidative chlorination (e.g., NCS, H2O2/SOCl2) | Sulfonamide | organic-chemistry.org |
Coupling Reactions with Amines
The coupling of this compound with a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, leads to the formation of the corresponding sulfonamides. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of numerous biologically active compounds. The reaction of sulfonyl chlorides with primary or secondary amines is a key step in the synthesis of important drugs. cbijournal.com Copper-catalyzed N-arylation of sulfonamides with aryl halides has emerged as a powerful method, offering an alternative to the traditional condensation method and accommodating a wide range of primary and secondary sulfonamides. nih.govresearchgate.net
Chemo- and Regioselectivity in Sulfonamide Formation
Achieving chemo- and regioselectivity is crucial when working with multifunctional molecules. In the context of sulfonamide formation, the reaction of a sulfonyl chloride with a molecule containing multiple nucleophilic sites requires careful control of reaction conditions to ensure the desired amine reacts selectively. For instance, in the synthesis of complex molecules like carbazoles, the choice of catalyst and reaction conditions can direct the reaction to favor either C- or N-arylation, demonstrating the importance of controlling selectivity. nih.gov Similarly, sulfonyl chlorides have been used in dual roles for both sulfonylation and chlorination in a chemo- and regioselective manner on quinoline (B57606) N-oxides, highlighting their versatile reactivity under specific conditions. rsc.org
Construction of Sulfonate Esters and Sulfinates
Beyond sulfonamides, this compound is a precursor for the synthesis of sulfonate esters and, less directly, sulfinates.
Sulfonate esters are typically synthesized by reacting a sulfonyl chloride with an alcohol in the presence of a base. youtube.comsci-hub.se This transformation is often referred to as the activation of an alcohol, as the resulting sulfonate ester is a good leaving group in subsequent substitution or elimination reactions. youtube.com The reaction generally proceeds with retention of stereochemistry at the alcohol's carbon center. youtube.com
Sulfinates, on the other hand, are more commonly synthesized from the reduction of sulfonyl chlorides. nih.gov An electrochemical method for the synthesis of both sulfinic and sulfonic esters from sulfonyl hydrazides has also been developed. rsc.org
Stereoselective Transformations
The reactivity of sulfonyl chlorides can be harnessed in stereoselective reactions to control the three-dimensional arrangement of atoms in a molecule.
Synthesis of Halovinyl Sulfones via Addition to Acetylenes
The addition of sulfonyl halides to alkynes is a method for synthesizing vinyl sulfones. thieme-connect.com Specifically, the reaction of a sulfonyl chloride with an alkyne can lead to the formation of a β-chlorovinyl sulfone. The stereoselectivity of this addition (syn or anti) can often be controlled by the reaction conditions and the nature of the substrates. Copper-catalyzed hydrosulfonylations of alkynes with sodium sulfinates have been shown to produce (E)-alkenyl sulfones with high regio- and stereoselectivity. organic-chemistry.org Furthermore, photocatalytic methods have been developed for the selective synthesis of (E)-β-aminovinyl sulfones from allenamides and sodium sulfinates. nih.gov
Regio- and Stereoselective Chlorosulfonylation of Alkynes
The addition of a sulfonyl chloride to an alkyne, known as chlorosulfonylation, is a method to synthesize β-chlorovinylsulfones. These products are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are crucial aspects, dictating the spatial arrangement of the chloro and sulfonyl groups on the resulting alkene.
Generally, the reaction of sulfonyl chlorides with terminal alkynes can be catalyzed by transition metals. For instance, iron(II) chloride in the presence of a phosphine (B1218219) ligand has been shown to catalyze the reaction between aromatic sulfonyl chlorides and terminal alkynes, yielding (E)-β-chlorovinylsulfones with high regio- and stereoselectivity. Similarly, manganese-catalyzed hydrosulfonylation of alkynes with sulfonyl chlorides provides access to vinyl sulfones. These reactions often proceed via radical mechanisms.
While these methodologies have been established for various sulfonyl chlorides, specific research detailing the regio- and stereoselective chlorosulfonylation of alkynes using this compound, including reaction conditions, yields, and substrate scope, is not available in the surveyed literature.
Formation of Vinyl Sulfones from Alkenes
Vinyl sulfones are important synthetic intermediates. One route to their synthesis involves the reaction of alkenes with a sulfonyl source. Various methods have been developed for this transformation, often employing transition metal catalysts. For example, a nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been reported to produce a wide range of vinyl sulfones in good yields. Another approach involves a molybdenum-promoted sulfonation of alkenes. These reactions can proceed through radical addition followed by an elimination step. d-nb.info
Despite the existence of these general methods for the synthesis of vinyl sulfones from alkenes using sulfonyl chlorides, specific studies documenting the use of this compound for this purpose are not present in the available scientific literature. Therefore, no data on reaction efficiency, stereoselectivity, or specific product characterization for this particular reagent can be provided.
Derivatization in Analytical Chemistry
Enhancement of Mass Spectrometric Response for Phenolic Compounds
In analytical chemistry, particularly in mass spectrometry (MS), derivatization is a technique used to modify an analyte to enhance its detection and analysis. Phenolic compounds can sometimes exhibit poor ionization efficiency in mass spectrometry. Converting them to sulfonate esters by reaction with a sulfonyl chloride is a common strategy to improve their mass spectrometric response, especially in electrospray ionization (ESI). nih.govnih.gov
Several derivatizing agents based on sulfonyl chlorides have been developed for this purpose. For example, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and dansyl chloride have been successfully used to derivatize phenolic compounds, leading to a significant enhancement in their detection by LC-MS/MS. nih.govresearchgate.net The resulting sulfonate derivatives often show improved chromatographic behavior and ionization efficiency. nih.gov Pyridine-3-sulfonyl chloride is another reagent used for the derivatization of bisphenols to improve their detection by liquid chromatography/Orbitrap mass spectrometry. nih.gov
The general principle involves the reaction of the phenolic hydroxyl group with the sulfonyl chloride to form a stable sulfonate ester, which is more readily ionized. While this is a well-established technique for various sulfonyl chlorides, there are no specific research findings or data tables available in the scientific literature that describe the use of this compound as a derivatizing agent for the enhancement of the mass spectrometric response of phenolic compounds.
Advanced Analytical Characterization of 3 Methylbutane 2 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the characterization of 3-Methylbutane-2-sulfonyl chloride.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the neighboring protons. For this compound, the spectrum would exhibit distinct signals corresponding to the unique protons in the molecule. The isopropyl group (-CH(CH₃)₂) would show a doublet for the two equivalent methyl groups and a multiplet for the single methine proton. The proton on the carbon bearing the sulfonyl chloride group is significantly deshielded due to the electron-withdrawing nature of the SO₂Cl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon atom directly bonded to the highly electronegative sulfonyl chloride group (C-2) is expected to have the largest chemical shift (be the most downfield). The other carbons of the isobutyl backbone will appear at characteristic upfield positions. st-andrews.ac.uk
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| C-1 (CH₃) | ~ 1.1 (d) | Doublet | ~ 16-18 |
| C-2 (CH-SO₂Cl) | ~ 3.8 (m) | Multiplet | ~ 70-75 |
| C-3 (CH) | ~ 2.2 (m) | Multiplet | ~ 30-35 |
| C-4 (CH₃) | ~ 1.0 (d) | Doublet | ~ 20-22 |
| C-4' (CH₃) | ~ 1.0 (d) | Doublet | ~ 20-22 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
2D NMR Techniques
To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show a correlation between the proton at C-2 and the protons at C-1 and C-3, confirming their adjacency. It would also show a correlation between the C-3 proton and the protons of the two methyl groups at C-4.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to assign which proton signal corresponds to which carbon signal. For instance, the proton signal around 3.8 ppm would show a cross-peak with the carbon signal around 70-75 ppm, definitively assigning them to the C-2 position. mdpi.com
Online NMR for Reaction Monitoring
Online NMR spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions. azom.com By flowing the reaction mixture through a benchtop NMR spectrometer installed in a fume hood, chemists can track the consumption of starting materials, the formation of products, and the appearance of any intermediates or by-products without the need for sample workup. azom.combeilstein-journals.org
This technique is highly valuable for reactions involving this compound, such as its synthesis from the corresponding sulfonic acid or its conversion into sulfonamide or sulfonate ester derivatives. The benefits include:
Reaction Kinetics: Determining the rate of the reaction. azom.com
Intermediate Identification: Detecting transient species that may be crucial to understanding the reaction mechanism. beilstein-journals.org
Endpoint Determination: Precisely identifying when the reaction is complete, preventing unnecessary heating or stirring and avoiding the formation of degradation products. azom.com
Yield Optimization: Providing real-time data that allows for rapid adjustment of reaction parameters (e.g., temperature, catalyst loading) to improve yield and purity. azom.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.
Electron Impact (EI) MS and Chemical Ionization (CI) MS
Electron Impact (EI) Ionization: EI is a "hard" ionization technique where high-energy electrons bombard the analyte molecule, causing it to ionize and fragment extensively. azom.com The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) if it is stable enough, and a series of fragment ion peaks. For this compound, the molecular ion may be weak or absent due to the lability of the C-S and S-Cl bonds. nih.gov The fragmentation pattern would be complex, likely showing the loss of Cl, SO₂, and cleavage of the isobutyl group.
Chemical Ionization (CI): CI is a "soft" ionization technique that results in significantly less fragmentation than EI. azom.com A reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent gas ions then transfer a proton to the analyte molecule, typically forming a protonated molecule [M+H]⁺. nih.gov This method is particularly useful when the molecular ion is not observed in EI-MS, as it provides clear evidence of the molecular weight. For this compound, CI-MS would be expected to show a strong peak corresponding to the protonated molecule.
Interactive Table 2: Predicted Key Ions in the Mass Spectra of this compound
| Ionization Mode | Predicted m/z | Identity | Notes |
| EI | 170/172 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |
| EI | 135 | [M - Cl]⁺ | Loss of chlorine radical |
| EI | 71 | [C₅H₁₁]⁺ | Isobutyl cation |
| EI | 69 | [SO₂H]⁺ or [C₄H₅O]⁺ | Possible fragment ions |
| CI | 171/173 | [M+H]⁺ | Protonated molecule (isotope pattern due to ³⁵Cl/³⁷Cl) |
| CI | 135 | [M - Cl]⁺ | Loss of HCl from the protonated molecule |
Note: The presence and abundance of ions depend on the specific MS instrument conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula from its exact mass. While low-resolution MS can distinguish between ions of different nominal mass, HRMS can differentiate between ions that have the same nominal mass but different elemental compositions (isobars). nih.gov
For example, the fragment ion [C₅H₁₁]⁺ (nominal mass 71) can be distinguished from a potential isobaric impurity like [C₄H₇O]⁺ (nominal mass 71) by HRMS. This capability is critical for confirming the identity of this compound and its derivatives, as well as for identifying any impurities or by-products with high confidence. researchgate.netnih.gov
Interactive Table 3: Example of HRMS Data for the [M+H]⁺ Ion of this compound
| Parameter | Value |
| Elemental Formula | C₅H₁₂ClO₂S |
| Theoretical Exact Mass (³⁵Cl) | 171.02465 |
| Hypothetical Measured Mass | 171.02460 |
| Mass Accuracy (ppm) | -0.3 |
Note: The high accuracy of the measured mass provides strong evidence for the proposed elemental formula.
Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. In electron ionization (EI) mass spectrometry, the fragmentation pattern of this compound is dictated by the stability of the resulting carbocations and the nature of the sulfonyl chloride group. chemguide.co.uklibretexts.org
The initial ionization event forms the molecular ion, [C₅H₁₁SO₂Cl]⁺•. However, due to the molecule's instability, this peak may be weak or absent. The fragmentation proceeds through several key pathways:
Alpha-cleavage: The bonds adjacent to the sulfonyl group are prone to breaking. Cleavage of the C-S bond is a dominant pathway. This can lead to the formation of a secondary carbocation [C₅H₁₁]⁺ at m/z 71, which is relatively stable.
Formation of Stable Carbocations: The branched structure of the "isoamyl" or 3-methylbutyl group strongly influences fragmentation. The molecule readily loses fragments to form more stable secondary and tertiary carbocations. chemguide.co.uklibretexts.org A particularly significant fragmentation involves the loss of the sulfonyl chloride group and subsequent rearrangement. The cleavage producing a secondary carbocation with m/z 43, [(CH₃)₂CH]⁺, is expected to be a major peak, often the base peak, due to its stability. chemguide.co.ukdocbrown.info Another prominent peak can be observed at m/z 57, corresponding to the loss of an ethyl radical to form a stable secondary carbocation. chemguide.co.uk
Fragments Containing the Sulfonyl Chloride Group: A characteristic, though sometimes weak, ion peak for the sulfonyl chloride group itself can be found at m/z 99 ([SO₂Cl]⁺). acdlabs.com This peak will be accompanied by an isotope peak at m/z 101 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the m/z 99 peak. acdlabs.comlibretexts.org
Loss of Neutral Molecules: Fragmentation can also occur via the elimination of neutral molecules like HCl or SO₂ from the molecular ion or larger fragments, leading to other observed ions.
A proposed fragmentation summary is presented below.
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 170/172 | [C₅H₁₁SO₂Cl]⁺• | Molecular Ion (M⁺•) |
| 99/101 | [SO₂Cl]⁺ | Cleavage of the C-S bond |
| 71 | [C₅H₁₁]⁺ | Loss of •SO₂Cl radical |
| 57 | [(CH₃)₂CHCH₂]⁺ | Loss of •CH₃ and •SO₂Cl |
| 43 | [(CH₃)₂CH]⁺ | Cleavage leading to the most stable secondary carbocation (often the base peak) |
| 29 | [CH₂CH₃]⁺ | C-C bond scission |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org While obtaining a suitable single crystal of the reactive and relatively low-melting this compound can be challenging, the technique is invaluable for characterizing its stable, solid derivatives, such as sulfonamides. researchgate.net
Based on representative data for sulfonyl chlorides, the key structural parameters can be summarized. wikipedia.org
| Bond | Typical Bond Length (pm) | Angle | Typical Bond Angle (°) |
|---|---|---|---|
| S=O | ~142.4 | O-S-O | ~120 |
| S-C | ~176.3 | O-S-C | ~107 |
| S-Cl | ~204.6 | O-S-Cl | ~106 |
| C-S-Cl | ~100 |
Data based on methanesulfonyl chloride as a representative example. wikipedia.org
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for analyzing the purity of its derivatives.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While a powerful tool, the direct analysis of alkanesulfonyl chlorides by GC-MS presents significant challenges due to their thermal lability. core.ac.uk At the high temperatures required for GC analysis, these compounds can degrade, often into the corresponding alkyl chlorides. core.ac.uk
To overcome this, a common research strategy involves derivatization. The sulfonyl chloride is converted into a more thermally stable derivative, such as a sulfonamide (e.g., by reaction with diethylamine), prior to GC-MS analysis. core.ac.uk This allows for accurate and reliable quantification. For trace analysis of related compounds like methane sulfonyl chloride, a selected ion monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific, characteristic ion fragments, greatly enhancing sensitivity and selectivity. researchgate.netomicsonline.org
| Parameter | Example Condition for a Related Analyte (Methane Sulfonyl Chloride) |
|---|---|
| Column | ZB-5ms (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector | Splitless or PTV |
| Oven Program | Initial temp 40-50°C, ramp to 250-300°C |
| MS Detection | Electron Ionization (EI), Full Scan or Selected Ion Monitoring (SIM) |
Table data generalized from methods for trace sulfonyl chloride analysis. omicsonline.orginnovareacademics.in
Liquid chromatography-mass spectrometry is an ideal technique for analyzing thermally unstable compounds and non-volatile derivatives. It circumvents the high-temperature issues associated with GC. researchgate.net While this compound itself is highly reactive in the common reversed-phase LC mobile phases (which contain water and/or methanol), LC-MS and especially tandem LC-MS (LC-MS/MS) are the premier tools for the analysis of its derivatives, such as sulfonamides. nih.gov
Derivatization of other molecules with sulfonyl chlorides is a known strategy to enhance their ionization efficiency and detection by LC-MS. nih.gov For the analysis of sulfonamide derivatives from this compound, LC-MS/MS provides exceptional selectivity and sensitivity. The technique separates the analytes on an LC column (e.g., a C18 column) before they are ionized (typically by electrospray ionization, ESI) and analyzed by the mass spectrometer. Using Multiple Reaction Monitoring (MRM) mode, a specific parent ion is selected and fragmented, and only a specific daughter ion is monitored, which provides very high specificity and allows for quantification even in complex matrices. nih.goveurl-pesticides.eu
| Parameter | Typical Condition for Sulfonamide Derivative Analysis |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Detection | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
Table data generalized from methods for sulfonamide analysis. nih.goveurl-pesticides.eu
Computational Chemistry and Theoretical Studies on Sulfonyl Chlorides
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For sulfonyl chlorides, a primary focus has been on solvolysis reactions.
For most primary and secondary alkanesulfonyl chlorides, as well as arenesulfonyl chlorides, solvolysis is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govmdpi.comresearchgate.net Computational studies support a concerted pathway where the nucleophile attacks the sulfur center as the chloride ion departs. dntb.gov.uaresearchgate.net The transition state is characterized by a pentacoordinate sulfur atom.
However, for tertiary alkanesulfonyl chlorides, such as the analog 2-methyl-2-propanesulfonyl chloride, a different mechanism is observed. mdpi.comresearchgate.netnih.gov These compounds can undergo a solvolysis-decomposition reaction, which involves the extrusion of sulfur dioxide (SO₂) and the formation of a tertiary carbocation (e.g., the tert-butyl cation). mdpi.comresearchgate.net This cation then reacts with the solvent to form substitution and elimination products. Given that 3-methylbutane-2-sulfonyl chloride is a secondary sulfonyl chloride, it is expected to primarily follow an SN2-like pathway, but the steric bulk of the adjacent isopropyl group could influence the transition state geometry and reaction rate. Computational modeling can precisely quantify the energy barriers for both the direct substitution and a potential (though less likely) decomposition pathway.
Structure-Reactivity Relationships and Steric Effects
The relationship between the structure of a sulfonyl chloride and its reactivity is a key area of investigation where computational studies provide significant insight. Kinetic studies on various sulfonyl chlorides show that reactivity is influenced by both electronic and steric factors. nih.govresearchgate.net
Electron-withdrawing groups on arenesulfonyl chlorides generally increase the reaction rate by making the sulfur atom more electrophilic, which is consistent with an SN2 mechanism. nih.gov Conversely, in aliphatic systems, steric hindrance around the sulfonyl group plays a crucial role. The bulky nature of the alkyl group in this compound is expected to sterically hinder the backside attack of a nucleophile, potentially slowing its reaction rate compared to less hindered alkanesulfonyl chlorides like methanesulfonyl chloride. nih.gov
Computational studies on ortho-substituted arenesulfonyl chlorides have revealed a "positive steric effect," where bulky ortho-alkyl groups can actually accelerate solvolysis. dntb.gov.ua DFT calculations showed that this is due to a rigid and sterically congested ground state structure, where the free rotation around the C-S bond is limited, pre-organizing the molecule for the transition state. dntb.gov.ua While this specific effect applies to aromatic systems, it highlights the complex and sometimes counterintuitive role that steric factors, which can be modeled computationally, play in determining the reactivity of sulfonyl chlorides.
Table 2: Relative Solvolysis Rates of Selected Sulfonyl Chlorides
| Compound | Relative Rate (in 50% acetone/50% water at 25.0 °C) | Structural Class |
|---|---|---|
| p-Methylbenzenesulfonyl chloride | 0.73 | Arenesulfonyl |
| Benzenesulfonyl chloride | 1.00 | Arenesulfonyl |
| m-Nitrobenzenesulfonyl chloride | 3.01 | Arenesulfonyl |
Data sourced from a 1927 study, illustrating electronic effects. nih.gov
Spectroscopic Data Prediction and Validation
Computational chemistry is increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict UV-Visible absorption spectra by calculating electronic excitation energies. rsc.org
Furthermore, the prediction of vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts is also possible through quantum mechanical calculations. While machine learning models are also being developed for spectrum prediction, wiley.comnih.govarxiv.org DFT remains a fundamental tool. For a molecule like this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra, which would be invaluable for confirming its structure and purity, especially if experimental reference data is unavailable. The accuracy of these predictions relies heavily on the chosen level of theory and basis set.
Computational methods can also be coupled with crystallographic data to provide a deeper understanding of intermolecular interactions in the solid state, which can influence bulk properties. fgcu.edunih.govresearchgate.net
Green Chemistry Principles in Sulfonyl Chloride Synthesis and Application
Environmentally Benign Synthesis Methodologies
Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. nih.govlookchem.com Modern synthetic chemistry seeks to replace these with more sustainable alternatives. The oxidative chlorination of sulfur-containing compounds like thiols or the use of S-alkyl isothiourea salts are common starting points for alkyl sulfonyl chlorides. organic-chemistry.orgresearchgate.net
A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which contribute to waste and environmental impact. While completely solvent-free systems for the synthesis of 3-Methylbutane-2-sulfonyl chloride are not prominently documented, strategies to reduce solvent load are applicable. This includes using water as a solvent where possible or choosing reaction conditions that allow for easier product isolation with minimal solvent use. For instance, in the subsequent application of sulfonyl chlorides to create sulfonamides, methodologies have been developed that use water as the reaction medium, eliminating the need for expensive and hazardous organic solvents and simplifying product isolation to simple filtration. rsc.orgrsc.org In other cases, purification methods that reduce solvent use, such as avoiding chromatography by designing reactions that yield clean products, are preferred. researchgate.net
The selection of reagents and catalysts is critical to the environmental profile of a synthesis. Greener syntheses of sulfonyl chlorides prioritize the replacement of hazardous chlorinating agents like thionyl chloride and phosphorus pentachloride with safer, more environmentally benign alternatives. lookchem.comresearchgate.netorgsyn.org
Eco-Friendly Reagents: Modern protocols for synthesizing various alkyl sulfonyl chlorides employ oxidants and chlorine sources that are safer and produce less toxic byproducts. google.com Reagents such as N-chlorosuccinimide (NCS), sodium chlorite (B76162) (NaClO₂), and even common bleach (sodium hypochlorite) are used for the oxidative chlorination of precursors like S-alkyl isothiourea salts or thiols. organic-chemistry.orggoogle.comgoogle.com These methods are often performed under mild conditions and can produce high yields. organic-chemistry.org Hydrogen peroxide, in combination with a chlorinating source, also serves as a green oxidant for these transformations. organic-chemistry.org
Catalytic Systems:
Metal-Free Catalysis: For the synthesis of sulfonyl chlorides, metal-free approaches are highly desirable to avoid potential contamination of the product and the environment with heavy metals. researchgate.net Photocatalysis using heterogeneous, metal-free catalysts like potassium poly(heptazine imide) has emerged as a sustainable method for producing certain types of sulfonyl chlorides, typically aryl sulfonyl chlorides, under mild conditions using visible light. acs.orgacs.org
Palladium on Carbon (Pd/C): While palladium catalysis is more commonly associated with the synthesis of aryl sulfonyl chlorides from arylboronic acids nih.gov or in coupling reactions, wikipedia.org its use in the direct synthesis of aliphatic sulfonyl chlorides is less common. Palladium on carbon is a widely used heterogeneous catalyst, valued for its efficiency and ease of separation and recycling. wikipedia.orgorgsyn.org Its application would typically be explored in coupling reactions involving the sulfonyl chloride group rather than its formation.
The following table compares traditional and greener reagents for the synthesis of alkyl sulfonyl chlorides in general.
| Parameter | Traditional Reagents | Eco-Friendly Reagents | Key Advantages of Eco-Friendly Options |
| Chlorinating Agent | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Gaseous Chlorine (Cl₂) lookchem.comresearchgate.netorgsyn.org | N-Chlorosuccinimide (NCS), Sodium Chlorite (NaClO₂), Sodium Hypochlorite (B82951) (NaOCl) organic-chemistry.orggoogle.comgoogle.com | Safer handling, reduced toxicity, milder reaction conditions. |
| Oxidant | Strong, unselective oxidizing agents | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) researchgate.netorganic-chemistry.org | Generates water as a byproduct, atom economical. |
| Catalyst | Stoichiometric reagents, often harsh acids | Metal-free photocatalysts, potentially recyclable heterogeneous catalysts acs.orgacs.org | Reduces metal waste, enables use of milder conditions (e.g., visible light). |
This table presents a generalized comparison for the synthesis of alkyl sulfonyl chlorides, as specific data for this compound was not available in the provided search results.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Improved Selectivity and Sustainability
The traditional synthesis of sulfonyl chlorides often involves reagents and conditions that are environmentally taxing. Future research into the synthesis of 3-Methylbutane-2-sulfonyl chloride is anticipated to pivot towards greener and more selective methodologies. A significant area of development is the move away from harsh chlorinating agents.
One promising and more sustainable approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from readily available starting materials. This method is noted for its operational simplicity and the ability to recycle the succinimide (B58015) byproduct, thereby enhancing the sustainability of the process.
Another avenue for sustainable synthesis is bleach-mediated oxidative chlorosulfonation. This method is not only economically viable but also environmentally and worker-friendly, utilizing readily accessible reagents and allowing for purification without the need for chromatography. The application of such methods to produce this compound from 3-methylbutane-2-thiol or its derivatives could significantly improve the green credentials of its production.
Furthermore, photocatalysis represents a frontier in sustainable chemical synthesis. The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), has been shown to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions. chemicalbook.com Adapting such photocatalytic systems for the synthesis of aliphatic sulfonyl chlorides like this compound from suitable precursors is a key area for future investigation.
A comparison of potential sustainable synthetic routes is presented in the table below.
| Synthetic Route | Key Reagents | Advantages |
| N-Chlorosuccinimide Chlorosulfonation | S-alkylisothiourea salts, NCS | Mild conditions, recyclable byproduct |
| Bleach-Mediated Oxidative Chlorosulfonation | S-alkyl isothiourea salts, NaOCl | Economic, environmentally friendly, simple purification |
| Heterogeneous Photocatalysis | Photocatalyst, light | Mild conditions, use of renewable energy source |
Exploration of New Reactivity Modes for Sulfonyl Chlorides
Beyond their classic role as precursors for sulfonamides and sulfonates, future research is expected to unlock new reactivity modes for sulfonyl chlorides, including this compound. These compounds are increasingly being recognized as versatile synthons capable of participating in a wider array of chemical transformations.
Recent studies have also highlighted the phenomenon of sulfonyl migrations, which are often unexpected 1,2-, 1,3-, and 1,4-shifts of the sulfonyl group within a molecule. echemi.com A deeper understanding of the mechanisms driving these migrations could allow for their strategic use in the synthesis of complex target molecules, starting from precursors like this compound.
The reductive amination of sulfonyl chlorides to form sulfinamides is another emerging area. nih.gov This transformation provides access to a different class of sulfur-containing compounds with potential applications in asymmetric synthesis. The development of efficient and selective methods for the reductive amination of this compound would broaden its synthetic utility.
Advanced Mechanistic Studies and Kinetic Investigations
A fundamental understanding of reaction mechanisms and kinetics is paramount for the rational design of new reactions and the optimization of existing ones. For this compound, future research will likely focus on detailed mechanistic and kinetic studies of its reactions to provide a more quantitative understanding of its reactivity.
Modern mechanistic studies increasingly rely on a combination of experimental techniques and computational chemistry. Density Functional Theory (DFT) calculations, for instance, have been instrumental in elucidating the pathways of nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides, revealing that the reaction can proceed through either an SN2-like or an addition-elimination mechanism depending on the conditions. Similar in-depth computational and experimental studies on this compound would provide valuable insights into its reactivity profile.
Kinetic studies, such as those determining the rates of solvolysis or reaction with various nucleophiles, are crucial for quantifying the influence of its branched alkyl structure on reactivity. For example, studies on the solvolysis of a series of benzenesulfonyl chlorides have provided detailed information on substituent effects and activation parameters. A systematic kinetic investigation of the reactions of this compound would allow for a direct comparison with other alkyl and aryl sulfonyl chlorides, enabling a more predictable application in synthesis.
The table below presents hypothetical kinetic data for the reaction of various sulfonyl chlorides with a generic nucleophile, illustrating the type of data that would be valuable for future studies on this compound.
| Sulfonyl Chloride | Relative Rate Constant (k_rel) |
| Methanesulfonyl chloride | 1.0 |
| Ethanesulfonyl chloride | 0.8 |
| Isopropanesulfonyl chloride | 0.5 |
| This compound | Predicted to be < 0.5 |
| Benzenesulfonyl chloride | 5.0 |
Note: The value for this compound is a prediction based on steric hindrance and is a target for future experimental verification.
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the study of this compound is no exception. These powerful computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even discover novel synthetic routes.
Machine learning models can be trained on large datasets of chemical reactions to predict the feasibility and yield of a given transformation. For the synthesis of derivatives of this compound, ML algorithms could be used to screen a vast array of potential reactants and conditions to identify the most promising candidates for experimental investigation, thereby accelerating the discovery process.
AI can also play a crucial role in retrosynthetic analysis, proposing novel and efficient synthetic pathways to target molecules containing the 3-methylbutane-2-sulfonyl moiety. By analyzing vast networks of chemical reactions, AI can identify non-intuitive disconnections and suggest creative solutions to complex synthetic challenges.
Furthermore, the integration of AI with automated synthesis platforms can enable a closed-loop system for reaction optimization. In such a system, an AI algorithm would design an experiment, which is then performed by a robot. The results of the experiment are then fed back to the AI, which uses the new data to refine its model and design the next experiment. This iterative process can rapidly identify the optimal conditions for a given reaction involving this compound.
The potential applications of AI and ML in the context of this compound are summarized below.
| Application Area | AI/ML Contribution |
| Reaction Outcome Prediction | Predict product structures, yields, and selectivity. |
| Condition Optimization | Identify optimal temperature, solvent, catalyst, and reaction time. |
| Retrosynthetic Analysis | Propose novel and efficient synthetic routes. |
| Discovery of New Reactions | Identify new reactivity patterns and propose novel transformations. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Methylbutane-2-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). Key variables include reaction temperature (e.g., reflux conditions at 70–80°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios of reagents. Purification often involves distillation or recrystallization in non-polar solvents .
- Data Considerations : Monitor reaction progress via TLC or GC-MS to optimize reaction time and minimize side products like sulfene intermediates .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the sulfonyl chloride group (¹H NMR: δ ~3.5–4.0 ppm for adjacent methyl groups; ¹³C NMR: δ ~55–60 ppm for sulfonyl carbon).
- IR Spectroscopy : Look for S=O stretching vibrations at ~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹.
- Melting Point : Compare with literature values (e.g., analogues like 3-chloro-2-methylbenzenesulfonyl chloride melt at 71–74°C ).
- Contradiction Resolution : Discrepancies in spectral data may arise from residual solvents; use rigorous drying or vacuum desiccation .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insights : The sulfonyl chloride group acts as a strong electrophile. In reactions with amines or alcohols, the mechanism proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride departure to yield sulfonamides or sulfonate esters. Steric hindrance from the methyl group at the 3-position may slow reactivity compared to less substituted analogues .
- Kinetic Studies : Use stopped-flow techniques or DFT calculations to model transition states and predict regioselectivity .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of sulfonylation reactions using this reagent?
- Experimental Design :
- Control Experiments : Compare reaction rates under identical conditions (solvent, temperature) using standardized substrates (e.g., benzyl alcohol).
- Catalyst Screening : Test bases like DMAP or triethylamine to enhance reactivity.
- Data Analysis : Apply linear regression to correlate electronic effects (Hammett σ values) of substituents with reaction yields .
Q. What are the applications of this compound in synthesizing bioactive molecules or proteomics tools?
- Case Studies :
- Sulfonamide Derivatives : React with aminopyridines to create enzyme inhibitors (e.g., analogues of 11β-hydroxysteroid dehydrogenase inhibitors ).
- Protein Modification : Use as a sulfonating agent to introduce sulfonate groups into peptides, enabling studies on protein stability and solubility .
- Optimization : Balance reactivity with aqueous compatibility by using mixed-solvent systems (e.g., THF/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
